molecular formula C24H21N5O2S B2840859 N-(2,4-dimethylphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 899353-96-9

N-(2,4-dimethylphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2840859
CAS No.: 899353-96-9
M. Wt: 443.53
InChI Key: PSZUFIHNGFXQCO-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine is a useful research compound. Its molecular formula is C24H21N5O2S and its molecular weight is 443.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Research on triazoloquinazoline derivatives has led to the development of novel synthetic methodologies and insights into their chemical behavior. For example, Crabb et al. (1999) prepared 3H-10λ5-[1,2,4]Triazolo[4,3-a]quinazolin-10-ylium-1-aminides, demonstrating complex molecular rearrangements and providing a basis for further chemical modifications (Crabb et al., 1999). Similarly, Al-Salahi and Geffken (2011) synthesized a novel 2-methylsulfanyl-4H-[1,2,4]triazolo[1,5-a]quinazolin-5-one, showcasing chemical transformations that could lead to a variety of derivatives with potential applications in medicinal chemistry and materials science (Al-Salahi & Geffken, 2011).

Pharmacological Applications

The pharmacological potential of triazoloquinazoline derivatives has been explored in various studies. Alagarsamy et al. (2008) synthesized a series of 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, identifying compounds with significant H(1)-antihistaminic activity, highlighting their potential as novel therapeutic agents (Alagarsamy et al., 2008). Furthermore, Burbiel et al. (2016) discovered potent and selective adenosine receptor antagonists among 2-amino[1,2,4]triazolo[1,5-c]quinazolines, suggesting applications in treating diseases related to adenosine dysregulation (Burbiel et al., 2016).

Antimicrobial and Anticancer Activities

Several studies have reported the antimicrobial and anticancer properties of triazoloquinazoline derivatives. Bektaş et al. (2007) synthesized new 1,2,4-triazole derivatives, including compounds with promising antimicrobial activities, which could lead to new treatments for bacterial and fungal infections (Bektaş et al., 2007). Additionally, Reddy et al. (2015) designed and synthesized a series of 1,2,4-triazolo[4,3-a]-quinoline derivatives, demonstrating significant anticancer activity against human neuroblastoma and colon carcinoma cell lines, indicating their potential as anticancer agents (Reddy et al., 2015).

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O2S/c1-15-8-11-18(12-9-15)32(30,31)24-23-26-22(25-20-13-10-16(2)14-17(20)3)19-6-4-5-7-21(19)29(23)28-27-24/h4-14H,1-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSZUFIHNGFXQCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=C(C=C(C=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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